what is the CAS number for N-Phenylmaleamic acid
what is the CAS number for N-Phenylmaleamic acid
An In-Depth Technical Guide to N-Phenylmaleamic Acid (CAS: 555-59-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylmaleamic acid, also known by its common name maleanilic acid, is an organic compound with the CAS Registry Number 555-59-9.[1][2][3] It is characterized by a maleamic acid backbone substituted with a phenyl group on the nitrogen atom.[4][5] This compound serves as a crucial intermediate in organic synthesis, most notably in the production of N-phenylmaleimide, a valuable reagent in Diels-Alder reactions and a building block for polymers and antimicrobial agents.[4][6] Its derivatives have also been explored for their potential in pharmaceutical applications, including as antitumor agents.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Phenylmaleamic acid.
Chemical and Physical Properties
N-Phenylmaleamic acid is typically a white to off-white or pale yellow crystalline solid at room temperature.[5][7] It possesses both a carboxylic acid and an amide functional group, allowing it to exhibit both acidic and basic properties.[5] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Registry Number | 555-59-9 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2][3][4] |
| Molecular Weight | 191.18 g/mol | [2][4] |
| IUPAC Name | (2Z)-4-Oxo-4-(phenylamino)-2-butenoic acid | [4][5] |
| Melting Point | 192 °C (decomposes) | [2] |
| Appearance | White to off-white/pale yellow crystalline solid | [5][7] |
| Apparent Density | 1.418 g/mL at 30 °C | |
| logP (Octanol/Water) | 1.915 (Calculated) | [8] |
| Water Solubility | <0.1 g/100 mL at 27 °C |
Solubility Data
The solubility of N-Phenylmaleamic acid in various solvents at 27 °C is presented below.
| Solvent | Solubility ( g/100 mL) |
| Dimethylformamide | 12.9 |
| Butyl Cellosolve | 1.1 |
| Dioxane | 0.9 |
| Acetone | 0.3 |
| Methanol | 0.3 |
| Acetonitrile | 0.2 |
| Ethanol | 0.2 |
| Benzene | <0.1 |
| Carbon tetrachloride | <0.1 |
| Chloroform | <0.1 |
| Ether | <0.1 |
| Toluene | <0.1 |
| Water | <0.1 |
Experimental Protocols
Synthesis of N-Phenylmaleamic acid
N-Phenylmaleamic acid is readily synthesized via the acylation of aniline with maleic anhydride.[4][9][10] The reaction is typically exothermic and proceeds in high yield.
Materials:
Procedure:
-
Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as anhydrous ethyl ether in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.[6]
-
While stirring the solution, add a solution of aniline (1 equivalent) in the same solvent dropwise through the dropping funnel.[6] The reaction is exothermic, and a thick suspension will form.[6][7]
-
After the addition is complete, continue to stir the suspension at room temperature for 1 hour.[6]
-
Cool the mixture to 15–20 °C in an ice bath.[6]
-
Collect the precipitated product by suction filtration and wash it with the solvent used in the reaction.[6][7]
-
The resulting N-Phenylmaleamic acid is obtained in high yield (typically 97–98%).[6]
Synthesis of N-Phenylmaleimide from N-Phenylmaleamic acid
N-Phenylmaleamic acid can be cyclized to N-Phenylmaleimide via dehydration.[4][6]
Materials:
-
N-Phenylmaleamic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
In an Erlenmeyer flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate.[6]
-
Add N-Phenylmaleamic acid to the mixture.[6]
-
Heat the suspension on a steam bath with swirling for approximately 30 minutes to dissolve the solids.[6]
-
Cool the reaction mixture to near room temperature and then pour it into ice water.[6]
-
Collect the precipitated N-Phenylmaleimide by suction filtration.[6]
-
Wash the product with cold water and then with petroleum ether.[6]
-
The crude N-phenylmaleimide can be further purified by recrystallization from a suitable solvent like cyclohexane.[6]
Synthetic Workflow and Applications
The primary application of N-Phenylmaleamic acid is as a precursor in chemical synthesis. The following diagrams illustrate its synthesis and subsequent conversion, as well as its role as a chemical intermediate.
Caption: Synthesis of N-Phenylmaleamic Acid.
Caption: Dehydration to N-Phenylmaleimide.
Caption: N-Phenylmaleamic Acid's role as an intermediate.
Biological and Pharmacological Activity
While primarily used as a chemical intermediate, N-Phenylmaleamic acid and its derivatives have been investigated for several biological activities.
-
Antimicrobial Activity: Preliminary studies have shown that N-Phenylmaleamic acid exhibits antimicrobial properties against certain bacteria and fungi.[4]
| Microorganism | Inhibition Zone (mm) at 50 mg/mL |
| Staphylococcus aureus | 15 |
| Klebsiella pneumoniae | 12 |
| Candida albicans | 10 |
-
Herbicide Antidote: It has been studied for its potential to protect crops from injury caused by certain herbicides by enhancing detoxification pathways within the plants.[4]
-
Anticancer Potential: Derivatives of N-Phenylmaleamic acid have demonstrated promising anticancer activity against various cancer cell lines, including human colon carcinoma (HCT-116) and human breast carcinoma (MCF-7).[4]
-
Fungicidal Use: Esters of N-Phenylmaleamic acid have been reported for their use as fungicides.
Spectroscopic Data
Spectroscopic data for N-Phenylmaleamic acid is available through various databases.
| Technique | Database/Reference |
| Infrared (IR) Spectroscopy | NIST/EPA Gas-Phase Infrared Database[1] |
| Mass Spectrometry (MS) | NIST Chemistry WebBook[3][11] |
| ¹H NMR Spectroscopy | Available in chemical databases such as PubChem[12] |
Conclusion
N-Phenylmaleamic acid (CAS: 555-59-9) is a versatile and important chemical intermediate with straightforward and high-yielding synthetic protocols. Its primary utility lies in the synthesis of N-phenylmaleimide, a key component in polymer chemistry and organic synthesis. Furthermore, ongoing research into the biological activities of N-Phenylmaleamic acid and its derivatives, particularly in the agrochemical and pharmaceutical fields, suggests potential for the development of new applications. This guide provides foundational technical information for researchers and professionals working with this compound.
References
- 1. N-Phenylmaleamic acid [webbook.nist.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. N-Phenylmaleamic acid [webbook.nist.gov]
- 4. N-Phenylmaleamic Acid|Research Chemical [benchchem.com]
- 5. CAS 555-59-9: N-Phenylmaleamic acid | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. N-Phenylmaleamic acid (CAS 555-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. prepchem.com [prepchem.com]
- 10. CN104892484A - Synthesis method for N-phenylmaleimide - Google Patents [patents.google.com]
- 11. N-Phenylmaleamic acid [webbook.nist.gov]
- 12. Maleic acid anilide | C10H9NO3 | CID 1550938 - PubChem [pubchem.ncbi.nlm.nih.gov]
